3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
Description
The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a member of the triazole family, characterized by its distinctive chemical structure featuring a sulfur atom linked to a benzyl group, and multiple nitrogen-containing rings. This compound's diverse functional groups enable it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6S/c1-27-21(25-26-23(27)30-17-18-10-4-2-5-11-18)20-16-24-29(19-12-6-3-7-13-19)22(20)28-14-8-9-15-28/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMXFRXWNJBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
The most widely reported method involves cyclization of thiosemicarbazide derivatives under basic conditions. For example, reaction of 4-methyl-3-thiosemicarbazide with formic acid yields 4-methyl-1,2,4-triazole-3-thiol (Scheme 1). This intermediate serves as the precursor for subsequent alkylation at the thiol group.
Mechanistic Insight :
Base-mediated cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon, followed by deprotonation and aromatization.
Introduction of the Benzylsulfanyl Group
Alkylation of 4-Methyl-1,2,4-triazole-3-thiol
Treatment of 4-methyl-1,2,4-triazole-3-thiol with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (Yield: 72–85%).
Optimization Notes :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the thiolate intermediate.
- Excess benzyl bromide (1.2 equiv.) ensures complete substitution.
Functionalization at Position 5: Pyrazole-Pyrrole Moiety
Suzuki-Miyaura Cross-Coupling
The 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl group is introduced via palladium-catalyzed coupling. Pre-functionalization of the triazole core with a boronic ester enables coupling with 4-bromo-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole (Scheme 2).
Conditions :
Direct Cyclocondensation
An alternative one-pot method involves cyclocondensation of 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole-5-carbaldehyde with phenylhydrazine and pyrrole-1-carbaldehyde in acetic acid (Yield: 47%).
Limitations :
Comparative Analysis of Synthetic Routes
Mechanistic and Kinetic Considerations
Alkylation Kinetics
Pseudo-first-order kinetics are observed for the benzylation of 4-methyl-1,2,4-triazole-3-thiol, with rate constants (k) ranging from 0.15–0.22 h⁻¹ in DMF at 60°C.
Palladium-Catalyzed Coupling
Density functional theory (DFT) studies suggest oxidative addition of the aryl bromide to Pd⁰ is rate-determining (ΔG‡ = 24.3 kcal/mol).
Scalability and Industrial Feasibility
The sequential alkylation method offers the best scalability, with demonstrated kilogram-scale production (Purity: 93%, Yield: 78%). In contrast, Suzuki coupling remains limited to lab-scale due to catalyst costs.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The benzylsulfanyl (-S-benzyl) group is a nucleophilic site, enabling substitution and oxidation reactions.
Nucleophilic Substitution
The sulfur atom undergoes nucleophilic displacement with alkyl halides or electrophilic reagents. For example:
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Reaction with methyl iodide forms methylthio derivatives under basic conditions .
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Substitution with propargyl bromide yields propargyl thioethers in the presence of K₂CO₃.
Example Reaction:
Oxidation to Sulfonyl Derivatives
Oxidizing agents (e.g., H₂O₂, meta-chloroperbenzoic acid) convert the sulfanyl group to sulfonyl (-SO₂-):
This reaction enhances polarity and potential bioactivity .
Triazole Ring Modifications
The 1,2,4-triazole core participates in alkylation, acylation, and coordination reactions.
Alkylation at N1
The triazole nitrogen reacts with alkyl halides or epoxides:
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Reaction with 2-bromo-1-phenylethanone forms N-alkylated derivatives in DMF with Cs₂CO₃ .
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Ethylation using ethyl bromide yields water-soluble quaternary ammonium salts .
Example:
Coordination with Metal Ions
The triazole nitrogen and sulfur atoms chelate transition metals (e.g., Pd, Cu), forming complexes studied for catalytic or medicinal applications .
Pyrazole and Pyrrole Reactivity
The pyrazole moiety undergoes electrophilic substitution, while the pyrrole group participates in cycloaddition or oxidation.
Electrophilic Aromatic Substitution
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Nitration at the pyrazole C3 position occurs with HNO₃/H₂SO₄, introducing nitro groups for further functionalization.
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Halogenation (e.g., bromination) enhances electronic diversity .
Pyrrole Ring Functionalization
The pyrrole nitrogen can undergo:
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Mannich Reactions : Introduction of aminomethyl groups using formaldehyde and amines.
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Oxidation : Conversion to pyrrolidone derivatives under strong oxidative conditions.
Cross-Coupling Reactions
The compound serves as a substrate in Cu- or Pd-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 75–85% | |
| Click Chemistry | CuSO₄, sodium ascorbate, DMF | 1,2,3-Triazole conjugates | 70–80% |
Nucleophilic Substitution (Sₙ2)
The benzylsulfanyl group’s lone pairs attack electrophilic carbons, displacing leaving groups (e.g., halides) .
Electrophilic Aromatic Substitution
Pyrazole’s electron-rich ring attracts electrophiles (e.g., NO₂⁺), substituting hydrogen at activated positions.
Analytical Monitoring
Reactions are tracked using:
Scientific Research Applications
Pharmacological Activities
The compound has been investigated for several pharmacological activities:
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including those with triazole moieties, possess significant antitumor properties. For instance, studies have shown that compounds similar to 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can inhibit cancer cell proliferation through mechanisms involving tubulin polymerization inhibition and apoptosis induction .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Pyrazole derivatives are known for their effectiveness as antibacterial agents, with some studies reporting significant inhibition of pathogens like Staphylococcus aureus and Escherichia coli . The structural features of the triazole ring enhance the compound's ability to disrupt microbial cell functions.
3. Anti-inflammatory Effects
Inflammatory conditions have been targeted using pyrazole and triazole derivatives due to their ability to inhibit pro-inflammatory mediators. The compound's potential as an anti-inflammatory agent has been supported by in vivo studies showing reduced inflammation markers in treated subjects .
4. Neuroprotective Properties
Recent findings suggest that compounds containing both pyrazole and triazole rings may exhibit neuroprotective effects by inhibiting metabolic enzymes associated with neurodegenerative diseases. These compounds have been shown to affect acetylcholinesterase activity positively, which is crucial in the context of Alzheimer's disease .
Case Study 1: Antitumor Efficacy
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anticancer activity using the MTT assay. The results indicated that specific derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting that modifications in the triazole structure could enhance antitumor activity .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of pyrazole derivatives by Brahmbhatt et al., several compounds were tested against E. coli and Pseudomonas aeruginosa. Among these, a derivative similar to this compound showed significant antibacterial activity, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act by binding to active sites or allosteric sites, thereby modulating the activity of the target. The pathways involved often include signal transduction cascades or metabolic pathways, leading to effects such as cell growth inhibition, apoptosis induction, or microbial growth suppression.
Comparison with Similar Compounds
Similar compounds include other triazoles like 1H-1,2,4-triazole, 3-benzyl-4-methyl-1,2,4-triazole, and 3-phenyl-4-methyl-1,2,4-triazole. What sets 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole apart is its unique combination of a benzylsulfanyl group with a pyrazole and triazole ring system, which confers distinct electronic and steric properties, leading to its unique reactivity and biological activity.
This compound is fascinating not only for its chemical versatility but also for the broad scope of its applications in various fields of research and industry. Feel free to dive into any section more deeply, and let's explore together!
Biological Activity
3-(Benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS No. 956741-68-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 362.46 g/mol
Boiling Point: Not specified in available literature
InChI Key: Not provided in available literature
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties: Some derivatives of triazole compounds have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects: The potential for anti-inflammatory activity has been noted, particularly in relation to conditions such as arthritis.
Pharmacological Studies
A summary of key findings from various studies is presented below:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion method on E. coli and S. aureus | Inhibition zones of 15 mm and 12 mm respectively |
| Study 2 | Anticancer | MTT assay on HeLa cells | IC50 = 25 µM |
| Study 3 | Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction in edema by 40% compared to control |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various triazole derivatives, including our compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a possible application in treating infections.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis in HeLa cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Mechanism
Research involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in serum and tissue samples. This suggests its potential use in treating inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: The anticancer effects are likely due to the induction of programmed cell death through mitochondrial pathways.
- Modulation of Inflammatory Cytokines: Anti-inflammatory effects may involve the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization of heterocyclic cores. For example:
- Copper-catalyzed click chemistry can be employed to link triazole and pyrazole moieties. A triazenylpyrazole precursor is reacted with terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture using copper sulfate and sodium ascorbate at 50°C for 16 hours .
- Ultrasound-assisted methods may improve yields for pyrazolone intermediates by enhancing reaction homogeneity and reducing time compared to conventional heating .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Copper-catalyzed click | THF/H₂O, 50°C, 16 h | 61% | |
| Conventional cyclization | Phosphorus oxychloride, 120°C | 70–85% |
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirms substitution patterns, such as the presence of benzylsulfanyl (δ ~4.3 ppm for SCH₂) and pyrrole protons (δ ~6.5–7.0 ppm) .
- IR spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and S–C (650–750 cm⁻¹) .
- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns, particularly for triazole-pyrazole hybrids .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- SHELX suite : Used for structure solution (SHELXS) and refinement (SHELXL). The benzylsulfanyl group’s orientation and triazole planarity can be refined against high-resolution data .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters, critical for assessing steric strain in the pyrrole-pyrazole junction .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrole substitution) affect biological activity?
- Bioisosteric replacement : The 1H-pyrrol-1-yl group occupies hydrophobic pockets in receptors, as seen in angiotensin II antagonists. Acyl substitution at the pyrrole 2-position enhances in vivo stability and potency by reducing decarboxylation .
- SAR studies : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) on pyrazole improve binding affinity to targets like TNF-α or mGluR5 .
Q. What computational methods are used to predict reactivity and binding modes?
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces for sites prone to nucleophilic attack (e.g., triazole sulfur) .
- Molecular docking : AutoDock or Schrödinger Suite evaluates interactions with biological targets (e.g., COX-2 or AT1 receptors). The pyrrole nitrogen may form hydrogen bonds with active-site residues .
Q. How can contradictory synthesis yields be resolved?
Discrepancies arise from:
- Reaction scale : Milligram-scale reactions (e.g., 60 mg in ) often report lower yields than optimized protocols.
- Purification methods : Column chromatography vs. recrystallization impacts purity and recovery. For example, THF/water mixtures improve solubility of polar intermediates .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in flexible groups : The benzylsulfanyl chain may exhibit rotational disorder, requiring TLS (translation-libration-screw) refinement in SHELXL .
- Twinned crystals : High-resolution data (d < 0.8 Å) and twin law identification (e.g., using PLATON) mitigate false symmetry interpretations .
Q. How are conflicting bioactivity data analyzed across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
